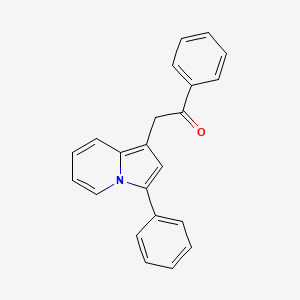![molecular formula C11H19NO B12905213 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/no-structure.png)
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone is a heterocyclic compound with a unique structure that includes a cycloheptane ring fused to a pyrrole ring
Vorbereitungsmethoden
The synthesis of 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be achieved through several synthetic routes. One common method involves the coupling of aldehydes with non-3-en-8-yn-1-ol in the presence of copper and boron trifluoride etherate under mild conditions . This reaction produces octahydrocyclohepta[c]pyran-6(1H)-one derivatives with high diastereoselectivity. Industrial production methods may involve similar catalytic processes but on a larger scale to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone can be compared to other similar compounds, such as:
- Cis-hexahydro-cyclopenta[c]pyrrol-5-one hydrochloride
- Cis-2-benzylhexahydrocyclopenta[c]pyrrol-4(1H)-one These compounds share structural similarities but differ in their specific functional groups and ring sizes, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its larger ring size and the presence of the ethanone group, which can confer distinct properties and applications.
Eigenschaften
Molekularformel |
C11H19NO |
|---|---|
Molekulargewicht |
181.27 g/mol |
IUPAC-Name |
1-[(3aR,8aS)-3,3a,4,5,6,7,8,8a-octahydro-1H-cyclohepta[c]pyrrol-2-yl]ethanone |
InChI |
InChI=1S/C11H19NO/c1-9(13)12-7-10-5-3-2-4-6-11(10)8-12/h10-11H,2-8H2,1H3/t10-,11+ |
InChI-Schlüssel |
ZJENPXHFFLPZGB-PHIMTYICSA-N |
Isomerische SMILES |
CC(=O)N1C[C@H]2CCCCC[C@H]2C1 |
Kanonische SMILES |
CC(=O)N1CC2CCCCCC2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3-Thiazol-4-yl)imidazo[1,2-b][1,2,4]thiadiazole](/img/structure/B12905148.png)


![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)


